molecular formula C16H15N5O5S B2449198 3-(Pyrazin-2-yl)-5-(1-(thiophen-2-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate CAS No. 1421450-11-4

3-(Pyrazin-2-yl)-5-(1-(thiophen-2-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate

Cat. No.: B2449198
CAS No.: 1421450-11-4
M. Wt: 389.39
InChI Key: ZEOVECBVXDRHGM-UHFFFAOYSA-N
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Description

3-(Pyrazin-2-yl)-5-(1-(thiophen-2-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate: is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a pyrazine ring, a thiophene moiety, an azetidine ring, and an oxadiazole ring, making it a multifaceted molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrazin-2-yl)-5-(1-(thiophen-2-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrazine Ring: Starting with a suitable pyrazine precursor, the pyrazine ring is constructed through cyclization reactions.

    Introduction of the Thiophene Moiety: The thiophene ring is introduced via a coupling reaction, often using thiophene-2-carboxaldehyde and appropriate catalysts.

    Azetidine Ring Formation: The azetidine ring is synthesized through a cyclization reaction involving an amine and a halogenated precursor.

    Oxadiazole Ring Construction: The oxadiazole ring is formed by reacting a hydrazide with an appropriate carboxylic acid derivative.

    Final Coupling and Oxalate Formation: The final step involves coupling the intermediate compounds and forming the oxalate salt through reaction with oxalic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and catalysts.

Properties

IUPAC Name

oxalic acid;3-pyrazin-2-yl-5-[1-(thiophen-2-ylmethyl)azetidin-3-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5OS.C2H2O4/c1-2-11(21-5-1)9-19-7-10(8-19)14-17-13(18-20-14)12-6-15-3-4-16-12;3-1(4)2(5)6/h1-6,10H,7-9H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEOVECBVXDRHGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC=CS2)C3=NC(=NO3)C4=NC=CN=C4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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